molecular formula C8H9BrN2O2 B13848427 methyl N-amino-N-(4-bromophenyl)carbamate

methyl N-amino-N-(4-bromophenyl)carbamate

Katalognummer: B13848427
Molekulargewicht: 245.07 g/mol
InChI-Schlüssel: CEHIRVWAMYXLDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-amino-N-(4-bromophenyl)carbamate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of carbamate, featuring a bromophenyl group attached to the carbamate structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-amino-N-(4-bromophenyl)carbamate typically involves the reaction of 4-bromoaniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-amino-N-(4-bromophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl N-amino-N-(4-bromophenyl)carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl N-amino-N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl N-amino-N-(4-bromophenyl)carbamate is unique due to its specific substitution pattern and the presence of both amino and bromophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H9BrN2O2

Molekulargewicht

245.07 g/mol

IUPAC-Name

methyl N-amino-N-(4-bromophenyl)carbamate

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)11(10)7-4-2-6(9)3-5-7/h2-5H,10H2,1H3

InChI-Schlüssel

CEHIRVWAMYXLDH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)N(C1=CC=C(C=C1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.